Methanesulfonato[(di(1-adamantyl)-n-butylphos-phine)-2-(2'-amino-1,1'-biphenyl)]palladium(II)
CAS No.:
Cat. No.: VC15886055
Molecular Formula: C61H92NO6P2PdS2+
Molecular Weight: 1167.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C61H92NO6P2PdS2+ |
|---|---|
| Molecular Weight | 1167.9 g/mol |
| IUPAC Name | 1-(1-adamantyl-butyl-sulfonatophosphaniumyl)adamantane;methane;palladium(2+);2-phenylaniline |
| Standard InChI | InChI=1S/2C24H39O3PS.C12H10N.CH4.Pd/c2*1-2-3-4-28(29(25,26)27,23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h2*17-22H,2-16H2,1H3;1-6,8-9H,13H2;1H4;/q;;-1;;+2 |
| Standard InChI Key | MLOKEEVFZUSMON-UHFFFAOYSA-N |
| Canonical SMILES | C.CCCC[P+](C12CC3CC(C1)CC(C3)C2)(C45CC6CC(C4)CC(C6)C5)S(=O)(=O)[O-].CCCC[P+](C12CC3CC(C1)CC(C3)C2)(C45CC6CC(C4)CC(C6)C5)S(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Introduction
Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2'-amino-1,1'-biphenyl)]palladium(II) is a complex organometallic compound primarily used as a transition metal catalyst. It belongs to the family of palladium-based catalysts, which are widely employed in cross-coupling reactions and other synthetic organic transformations. This compound is particularly valued for its high catalytic efficiency and selectivity in challenging reactions.
Applications in Catalysis
Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2'-amino-1,1'-biphenyl)]palladium(II) is widely used in:
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Cross-Coupling Reactions:
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It serves as an efficient catalyst in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions.
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The bulky phosphine ligand improves activity by stabilizing the palladium center during oxidative addition and reductive elimination steps.
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C–N Bond Formation:
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The compound is highly effective in forming carbon-nitrogen bonds, making it useful in pharmaceutical synthesis.
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Sterically Hindered Substrates:
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Its bulky ligands enable it to catalyze reactions involving sterically demanding substrates with high selectivity.
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Mechanism of Action
The catalytic cycle of this palladium complex typically involves:
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Oxidative Addition: The palladium center inserts into a carbon-halogen bond.
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Transmetalation: The ligand exchange occurs between the palladium complex and an organoboron or organostannane reagent.
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Reductive Elimination: The desired product is released, regenerating the active catalyst.
The bulky diadamantyl-n-butylphosphine ligand plays a crucial role in stabilizing the intermediate species during these steps, enhancing both the rate and selectivity of the reaction.
Synthesis
The synthesis of Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2'-amino-1,1'-biphenyl)]palladium(II) typically involves:
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Coordination of palladium (II) with methanesulfonate as a counterion.
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Ligand exchange with diadamantyl-n-butylphosphine and 2-(2'-amino-1,1'-biphenyl).
Handling Precautions
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This compound should be handled under an inert atmosphere (e.g., argon) to prevent degradation.
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It must be stored at room temperature away from moisture and light.
Advantages Over Other Catalysts
| Feature | Methanesulfonato[(diadamantyl-n-butylphosphine)...] | Other Palladium Catalysts |
|---|---|---|
| Bulky Ligand Effectiveness | High | Moderate |
| Steric Selectivity | Excellent | Moderate |
| Air Stability | Good | Variable |
| Reaction Efficiency | High | Moderate |
The unique steric properties of this compound make it superior for sterically hindered substrates compared to traditional palladium catalysts.
Limitations
While highly effective, this compound has some drawbacks:
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High cost due to the complexity of its synthesis.
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Limited availability for large-scale industrial applications.
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Requires careful handling under inert conditions.
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